Dihydrotetrabenazine is a derivative of the drug Tetrabenazine, synthesized by reducing Tetrabenazine with tritiated borohydride []. It is classified as a benzo[a]quinolizine and serves as a crucial research tool in studying the vesicular monoamine transporter type 2 (VMAT2) [, , , , ]. Radiolabeled forms of Dihydrotetrabenazine, such as [3H]Dihydrotetrabenazine and [11C]Dihydrotetrabenazine, are widely employed in in vitro and in vivo studies to investigate the distribution, density, and function of VMAT2 in various tissues, particularly in the brain [, , , , , , , ].
Synthesis Analysis
Sodium Borohydride Reduction: This method involves reacting Tetrabenazine with Sodium Borohydride to produce a mixture of α-Dihydrotetrabenazine and β-Dihydrotetrabenazine isomers []. Further separation of enantiomers can be achieved using chiral column liquid chromatography or enantiospecific enzymatic hydrolysis [].
Borane Reduction: This method utilizes Borane or various Borane complexes for three-dimensional selective reduction of Tetrabenazine under low temperature conditions []. This approach allows for the selective synthesis of specific Dihydrotetrabenazine isomers with improved yield and purity.
Molecular Structure Analysis
Reduction: Tetrabenazine is reduced to Dihydrotetrabenazine using reducing agents like Sodium Borohydride or Borane [, ].
Binding to VMAT2: Dihydrotetrabenazine specifically and reversibly binds to VMAT2, inhibiting its function [, , , , , , ]. This interaction is the basis for using radiolabeled Dihydrotetrabenazine to study VMAT2 in various research applications.
Displacement by other ligands: Substrates and inhibitors of vesicular monoamine uptake can displace Dihydrotetrabenazine from its binding sites on VMAT2 [, , , ]. The displacement constants of these ligands provide valuable information about their interaction with the transporter.
Mechanism of Action
Dihydrotetrabenazine acts as a high-affinity ligand for VMAT2, the protein responsible for transporting monoamines, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles [, , , , , , , , ]. It binds to VMAT2 and inhibits the uptake of these neurotransmitters into vesicles, thereby depleting their storage within presynaptic neurons [, , , ]. The (+)-α-Dihydrotetrabenazine enantiomer exhibits significantly higher affinity for VMAT2 than its (-) counterpart, indicating stereospecificity in its binding and inhibitory effects [].
Physical and Chemical Properties Analysis
Lipophilicity: Dihydrotetrabenazine is sufficiently lipophilic to cross the blood-brain barrier []. This property allows it to access and interact with VMAT2 in the brain, making it suitable for in vivo studies.
Stability: [3H]Dihydrotetrabenazine binding in rat brain remains stable for extended periods postmortem []. This characteristic facilitates its use in postmortem human brain studies.
Applications
Quantifying VMAT2 density: Radiolabeled Dihydrotetrabenazine is widely used to quantify VMAT2 density in various brain regions and other tissues [, , , , , , , , , ]. This application is crucial for understanding monoaminergic system function and for assessing neurodegeneration in diseases like Parkinson's disease and Huntington's disease.
Imaging dopaminergic terminals: [11C]Dihydrotetrabenazine PET imaging enables visualization and quantification of dopaminergic terminal integrity in vivo [, , , , , , ]. This application provides valuable insights into the progression of Parkinson's disease and other movement disorders.
Investigating MPTP neurotoxicity: [11C]Dihydrotetrabenazine is used to study the effects of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) on VMAT2 density and function in animal models of Parkinson's disease []. This application helps elucidate the mechanisms underlying MPTP-induced neurodegeneration.
Evaluating β-cell mass in diabetes: [11C]Dihydrotetrabenazine PET imaging shows potential as a biomarker for β-cell mass in the pancreas, which could prove useful for studying diabetes and monitoring disease progression [].
Characterizing monoamine carrier structure and function: [3H]Dihydrotetrabenazine binding studies contribute to the characterization of the structure, function, and regulation of the monoamine transporter in chromaffin granules and synaptic vesicles [, , , , , , , , , , ].
Future Directions
Developing new radiolabeled analogs: Continued development of new radiolabeled Dihydrotetrabenazine analogs with improved properties, such as higher affinity and selectivity for VMAT2, could enhance the sensitivity and specificity of PET imaging studies [].
Expanding applications in other diseases: Exploring the potential applications of Dihydrotetrabenazine in other neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression, could provide new insights into their pathophysiology and treatment [, ].
Related Compounds
Tetrabenazine
Compound Description: Tetrabenazine (1,3,4,6,7,11b-hexahydro-3-isobutyl-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one) is a drug primarily used to manage symptoms of hyperkinetic movement disorders, such as chorea associated with Huntington's disease and tardive dyskinesia. It acts as a reversible inhibitor of vesicular monoamine transporter 2 (VMAT2), preventing the storage of monoamines like dopamine, norepinephrine, and serotonin within synaptic vesicles. [, , , , ]
Relevance: Tetrabenazine is the parent compound of Dihydrotetrabenazine. Dihydrotetrabenazine is a metabolite of Tetrabenazine, formed through reduction of the carbonyl group. Both compounds exhibit binding affinity for VMAT2, though the (+)-α-dihydrotetrabenazine enantiomer displays significantly higher potency compared to Tetrabenazine. [, , , , , ]
α-Dihydrotetrabenazine
Compound Description: α-Dihydrotetrabenazine, a metabolite of Tetrabenazine, exists as two enantiomers: (+)-α-Dihydrotetrabenazine and (−)-α-Dihydrotetrabenazine. (+)-α-Dihydrotetrabenazine demonstrates high affinity for the vesicular monoamine transporter (VMAT2) and is considered the biologically active isomer resulting from Tetrabenazine metabolism. [, , , , ]
Relevance: α-Dihydrotetrabenazine is a reduced metabolite of Dihydrotetrabenazine's parent compound, Tetrabenazine, and exhibits similar VMAT2 binding properties. The (+)-α enantiomer's high affinity for VMAT2 underscores its importance in Tetrabenazine's pharmacological activity. [, , , ]
β-Dihydrotetrabenazine
Compound Description: β-Dihydrotetrabenazine is another metabolite of Tetrabenazine, existing as two enantiomers: (+)-β-Dihydrotetrabenazine and (−)-β-Dihydrotetrabenazine. Like other Tetrabenazine metabolites, it interacts with VMAT2, though its binding affinity and pharmacological activity may differ from the α-enantiomers. [, , , ]
Relevance: β-Dihydrotetrabenazine shares a structural similarity with Dihydrotetrabenazine as a metabolite of Tetrabenazine. Studying both isomers helps understand the pharmacological profile and potential side effects of Tetrabenazine and its derivatives. [, , ]
α-9-O-Desmethyldihydrotetrabenazine
Compound Description: α-9-O-Desmethyldihydrotetrabenazine is a derivative of α-Dihydrotetrabenazine lacking a methyl group at the 9-oxygen position. It serves as a valuable compound in studying the stereochemistry and binding properties of Tetrabenazine-related compounds. X-ray crystallography determined the absolute configuration of the (−)-α-9-O-Desmethyldihydrotetrabenazine isomer as 2S, 3S, 11bS, providing insights into the stereospecificity of VMAT2 binding. [, ]
Relevance: The structural similarity between α-9-O-Desmethyldihydrotetrabenazine and Dihydrotetrabenazine, particularly in the context of stereochemistry, assists in understanding the structure-activity relationships of Tetrabenazine-related compounds and their interaction with VMAT2. [, ]
Reserpine
Compound Description: Reserpine is an indole alkaloid functioning as a VMAT inhibitor, ultimately depleting monoamine neurotransmitters from synaptic vesicles. It is used in treating hypertension and psychosis, although its use has declined due to the availability of safer alternatives. Research highlights Reserpine's binding to two classes of sites (R1 and R2) on chromaffin granule membranes, with R2 sites exhibiting similar binding properties to those of Dihydrotetrabenazine. [, , ]
Relevance: Both Reserpine and Dihydrotetrabenazine act on VMAT2, albeit with different binding characteristics and potencies. Comparative studies of these compounds contribute to understanding the mechanism of VMAT2 inhibition and the development of more selective and effective therapeutic agents. [, , ]
Relevance: While Ketanserin is structurally distinct from Dihydrotetrabenazine, its ability to bind to the monoamine transporter, although with lower affinity, highlights the complexity of interactions within the VMAT2 binding site and suggests possibilities for developing compounds with unique multi-target profiles. []
7-Amino Ketanserin
Compound Description: 7-Amino Ketanserin is a derivative of Ketanserin that exhibits binding affinity for the monoamine transporter. Its inclusion in studies investigating VMAT2 helps delineate the structural requirements for transporter binding and provides comparative data on the structure-activity relationships of different VMAT2 ligands. []
Relevance: 7-Amino Ketanserin, like Dihydrotetrabenazine, showcases an interaction with the monoamine transporter, providing insights into the pharmacophore necessary for binding and informing the development of compounds with potentially improved selectivity for VMAT2 over other targets like 5-HT2A receptors. []
N-Methylaniline
Compound Description: N-Methylaniline is an organic compound primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and pesticides. In the context of the provided research, it plays a role in synthesizing a derivative of Dihydrotetrabenazine. []
Relevance: N-Methylaniline's presence in the synthesis of (+/-)-9-O-demethyl-alpha-dihydrotetrabenazine demonstrates its utility in producing structurally related compounds. This specific derivative likely serves as a precursor or intermediate in synthesizing Dihydrotetrabenazine analogs for research or medicinal chemistry purposes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2',3'-cyclic GMP is a 2',3'-cyclic purine nucleotide in which guanosine is used as the parent nucleoside. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2',3'-cyclic GMP(1-). Guanosine 2',3'-cyclic phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 2',3'-Cyclic GMP is a natural product found in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available.